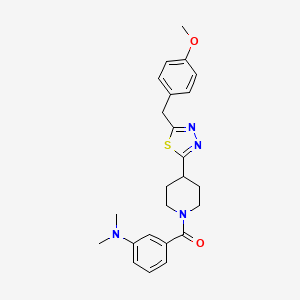
(3-(Dimethylamino)phenyl)(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Dimethylamino)phenyl)(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H28N4O2S and its molecular weight is 436.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(Dimethylamino)phenyl)(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone, with the molecular formula C24H28N4O2S and a molecular weight of 436.57 g/mol, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole moiety, which is known for its diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a dimethylamino group enhances its lipophilicity, potentially improving its ability to cross biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O2S |
| Molecular Weight | 436.57 g/mol |
| Purity | ≥ 95% |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole structure. For instance, derivatives of 1,3,4-thiadiazole have shown significant cytotoxic effects against various cancer cell lines. In particular:
- Cell Line Studies : In vitro studies indicated that compounds with similar structures inhibited the growth of breast cancer cells (MDA-MB-231) and pancreatic cancer cells (Panc-1) at concentrations as low as 1 μM. The most active compounds demonstrated complete disruption of colony formation in MDA-MB-231 cells at 2 μM .
The mechanism by which thiadiazole derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The proposed mechanisms include:
- Cell Cycle Arrest : Compounds may induce cell cycle arrest at specific phases, leading to reduced cell proliferation.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cancer cells.
- Inhibition of Migration : Certain derivatives have been shown to inhibit the migration of cancer cells, thereby potentially preventing metastasis .
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is also recognized for its antimicrobial properties. Research indicates that derivatives can exhibit significant antibacterial and antifungal activities against various pathogens:
- Antibacterial Activity : Thiadiazole derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were found to be lower than those for standard antibiotics .
Case Studies
Several case studies have documented the biological activity of thiadiazole-containing compounds:
- Study on Anticancer Activity : A study involving a series of thiadiazole derivatives demonstrated that modifications to the thiadiazole ring affected their cytotoxicity against MDA-MB-231 and Panc-1 cells. The introduction of different substituents led to variations in potency and selectivity .
- Antimicrobial Screening : Another study focused on the antimicrobial properties of thiadiazole derivatives showed promising results against both bacterial and fungal strains. Compounds with nitro or halogen substituents exhibited enhanced activity compared to their unsubstituted counterparts .
属性
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-27(2)20-6-4-5-19(16-20)24(29)28-13-11-18(12-14-28)23-26-25-22(31-23)15-17-7-9-21(30-3)10-8-17/h4-10,16,18H,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOPVFFEXACYJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=NN=C(S3)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














